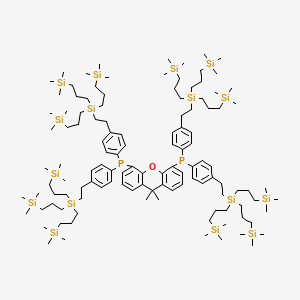
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine): is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves multiple steps, typically starting with the preparation of the xanthene core, followed by the introduction of phosphine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography or crystallization to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and material science.
Biology
In biological research, this compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, providing insights into molecular interactions.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as a drug delivery agent or in diagnostic imaging. Its ability to form stable complexes with metals makes it a candidate for targeted therapies.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal ions, influencing catalytic activity or binding to specific sites on proteins. This interaction can modulate biological pathways, leading to various effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the xanthene core.
Xantphos: A related compound with a similar xanthene backbone but different substituents on the phosphine groups.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is unique due to its specific structural features, such as the xanthene core and the bulky tris(trimethylsilyl)propyl groups. These features confer distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C119H224OP2Si16 |
|---|---|
Peso molecular |
2182.4 g/mol |
Nombre IUPAC |
[5-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphane |
InChI |
InChI=1S/C119H224OP2Si16/c1-119(2)113-53-39-55-115(121(109-65-57-105(58-66-109)73-101-135(89-41-77-123(3,4)5,90-42-78-124(6,7)8)91-43-79-125(9,10)11)110-67-59-106(60-68-110)74-102-136(92-44-80-126(12,13)14,93-45-81-127(15,16)17)94-46-82-128(18,19)20)117(113)120-118-114(119)54-40-56-116(118)122(111-69-61-107(62-70-111)75-103-137(95-47-83-129(21,22)23,96-48-84-130(24,25)26)97-49-85-131(27,28)29)112-71-63-108(64-72-112)76-104-138(98-50-86-132(30,31)32,99-51-87-133(33,34)35)100-52-88-134(36,37)38/h39-40,53-72H,41-52,73-104H2,1-38H3 |
Clave InChI |
DIQZVBNBWFNHRM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=C(C=C3)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C4=CC=C(C=C4)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)OC5=C1C=CC=C5P(C6=CC=C(C=C6)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C7=CC=C(C=C7)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


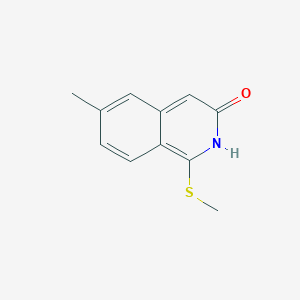
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
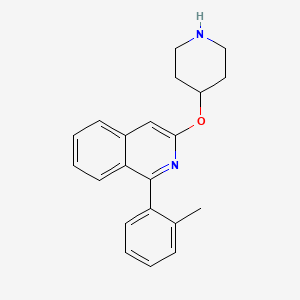
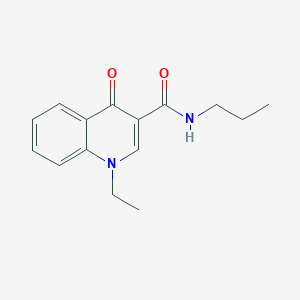


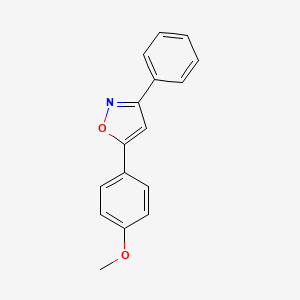
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
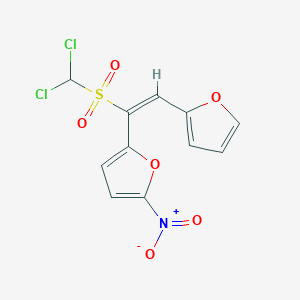
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)



